Cas no 432022-88-3 (Methyl 4-bromo-3,5-dimethylbenzoate)
Methyl 4-bromo-3,5-dimethylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-bromo-3,5-dimethylbenzoate
- 4-Bromo-3,5-dimethylbenzoic acid methyl ester
- 4-BROMO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER
- methyl 4-bromanyl-3,5-dimethyl-benzoate
- Methyl4-bromo-3,5-dimethylbenzoate
- AK136449
- Benzoic acid, 4-bromo-3,5-dimethyl-, methyl ester
- Methyl-4-bromo-3,5-dimethylbenzoate
- PubChem13746
- TZQNPDBABLCTGL-UHFFFAOYSA-N
- FCH1393838
- CM12484
- BC003795
- BC222076
- AJ-
- AX
-
- MDL: MFCD09833419
- Inchi: 1S/C10H11BrO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3
- InChI Key: TZQNPDBABLCTGL-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC(C(=O)OC)=CC=1C
Computed Properties
- Exact Mass: 241.99400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 181
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.380±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 310.8℃ at 760 mmHg
- Solubility: Very slightly soluble (0.13 g/l) (25 º C),
- PSA: 26.30000
- LogP: 2.85250
Methyl 4-bromo-3,5-dimethylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009384-250mg |
Methyl 4-bromo-3,5-dimethylbenzoate |
432022-88-3 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| Alichem | A015009384-500mg |
Methyl 4-bromo-3,5-dimethylbenzoate |
432022-88-3 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A015009384-1g |
Methyl 4-bromo-3,5-dimethylbenzoate |
432022-88-3 | 97% | 1g |
$1549.60 | 2023-09-01 | |
| TRC | M297085-250mg |
Methyl 4-Bromo-3,5-dimethylbenzoate |
432022-88-3 | 250mg |
$ 57.00 | 2023-09-07 | ||
| TRC | M297085-500mg |
Methyl 4-Bromo-3,5-dimethylbenzoate |
432022-88-3 | 500mg |
$ 86.00 | 2023-09-07 | ||
| TRC | M297085-1g |
Methyl 4-Bromo-3,5-dimethylbenzoate |
432022-88-3 | 1g |
$ 144.00 | 2023-09-07 | ||
| TRC | M297085-2.5g |
Methyl 4-Bromo-3,5-dimethylbenzoate |
432022-88-3 | 2.5g |
$270.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA082-50mg |
Methyl 4-bromo-3,5-dimethylbenzoate |
432022-88-3 | 97% | 50mg |
107.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA082-1g |
Methyl 4-bromo-3,5-dimethylbenzoate |
432022-88-3 | 97% | 1g |
731.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA082-200mg |
Methyl 4-bromo-3,5-dimethylbenzoate |
432022-88-3 | 97% | 200mg |
238.0CNY | 2021-07-12 |
Methyl 4-bromo-3,5-dimethylbenzoate Suppliers
Methyl 4-bromo-3,5-dimethylbenzoate Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Methyl 4-bromo-3,5-dimethylbenzoate
Methyl 4-bromo-3,5-dimethylbenzoate (CAS No. 432022-88-3): A Versatile Intermediate in Modern Chemical Synthesis
Methyl 4-bromo-3,5-dimethylbenzoate, identified by its unique chemical identifier CAS No. 432022-88-3, represents a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of benzoic acid, characterized by the presence of bromine and methyl substituents at specific positions on the aromatic ring, has garnered considerable attention due to its utility as a key intermediate in the synthesis of various biologically active molecules.
The structural motif of Methyl 4-bromo-3,5-dimethylbenzoate imparts distinct chemical properties that make it invaluable in synthetic chemistry. The bromine atom at the para position relative to the ester group enhances electrophilic aromatic substitution reactions, facilitating further functionalization. Concurrently, the methyl groups at the ortho positions contribute to steric hindrance and electronic effects that can be strategically leveraged in multi-step synthetic pathways.
In recent years, researchers have increasingly utilized Methyl 4-bromo-3,5-dimethylbenzoate as a precursor in the development of novel pharmaceutical agents. Its structural framework aligns well with the scaffold of many therapeutic compounds, particularly those targeting neurological and inflammatory disorders. For instance, studies have demonstrated its role in synthesizing analogs of nonsteroidal anti-inflammatory drugs (NSAIDs), where the brominated aromatic ring serves as a critical pharmacophore for receptor binding and efficacy.
The pharmaceutical industry has also explored derivatives of Methyl 4-bromo-3,5-dimethylbenzoate in the pursuit of new antimicrobial agents. The bromine substituent's ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, has enabled the construction of complex heterocyclic structures with enhanced antimicrobial properties. These efforts have yielded promising candidates for treating resistant bacterial infections, underscoring the compound's versatility in medicinal chemistry.
Beyond pharmaceutical applications, Methyl 4-bromo-3,5-dimethylbenzoate finds utility in materials science and agrochemical research. Its aromatic system and functional groups make it a suitable candidate for designing liquid crystals and organic semiconductors. Additionally, modifications derived from this compound have been investigated for their potential as bioactive pesticides, offering an eco-friendly alternative to traditional agrochemicals.
The synthesis of Methyl 4-bromo-3,5-dimethylbenzoate itself is a testament to modern synthetic methodologies. Traditional approaches often involve bromination and methylation of benzoic acid derivatives followed by esterification. However, recent advancements have introduced more efficient catalytic processes that minimize waste and improve yields. These innovations align with global trends toward sustainable chemistry practices.
In academic research circles, Methyl 4-bromo-3,5-dimethylbenzoate has been employed as a model compound to study reaction mechanisms and develop new catalytic systems. Its well-defined structure allows chemists to probe electronic and steric effects in detail, contributing valuable insights into molecular interactions at the mechanistic level. Such studies not only advance fundamental chemical knowledge but also inform the design of more efficient synthetic routes for industrial applications.
The future prospects for Methyl 4-bromo-3,5-dimethylbenzoate are bright, driven by ongoing research into novel therapeutic applications and sustainable synthetic strategies. As drug discovery continues to evolve toward precision medicine and targeted therapies, compounds like this will remain indispensable tools for medicinal chemists seeking to develop innovative treatments for complex diseases.
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